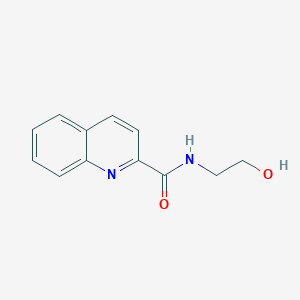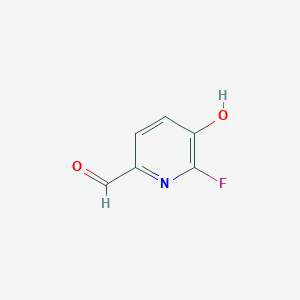
N-(2-hydroxyethyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)quinoline-2-carboxamide is a chemical compound with the molecular formula C12H12N2O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound, and a carboxamide group attached to a hydroxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is then neutralized and purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline carboxamides .
Scientific Research Applications
N-(2-hydroxyethyl)quinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
Comparison with Similar Compounds
N-(2-hydroxyethyl)quinoline-2-carboxamide can be compared with other similar compounds, such as:
Quinoline-2-carboxamide: Lacks the hydroxyethyl substituent, which may affect its solubility and biological activity.
N-(2-hydroxyethyl)quinoline-4-carboxamide: The position of the carboxamide group on the quinoline ring can influence the compound’s reactivity and interactions with molecular targets.
N-(2-hydroxyethyl)isoquinoline-2-carboxamide: The isoquinoline ring system differs from the quinoline ring, potentially leading to different biological activities and applications.
This compound stands out due to its unique combination of a quinoline ring and a hydroxyethyl carboxamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c15-8-7-13-12(16)11-6-5-9-3-1-2-4-10(9)14-11/h1-6,15H,7-8H2,(H,13,16) |
InChI Key |
BAXYQZOAKNTLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)







![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)


